Tetrahexylammonium perchlorate

Vue d'ensemble

Description

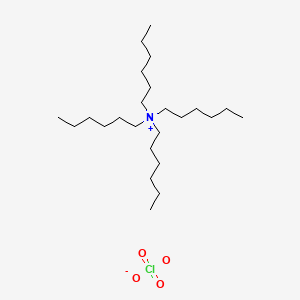

Tetrahexylammonium perchlorate is a chemical compound with the molecular formula C24H52ClNO4 . It is also known by other names such as N,N,N-Trihexyl-1-hexanaminium perchlorate .

Molecular Structure Analysis

The molecular weight of this compound is 454.1 g/mol . The InChI representation of its structure isInChI=1S/C24H52N.ClHO4/c1-5-9-13-17-21-25 (22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1 (3,4)5/h5-24H2,1-4H3; (H,2,3,4,5)/q+1;/p-1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.1 g/mol. It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 20 rotatable bonds .Applications De Recherche Scientifique

Thermochemical Properties

Tetrahexylammonium perchlorate has been studied for its thermochemical properties. A study by Batov (2009) focused on the enthalpies of solution of this compound in aqueous solutions with formamide and carbamide, highlighting its behavior in hydrophilic environments (Batov, 2009).

Oxidation Agent

Koohestani et al. (2008) synthesized and characterized tetrahexylammonium chlorochromate, a compound related to this compound, noting its efficiency and advantages as an oxidizing agent for transforming alcohols to carbonyl compounds (Koohestani et al., 2008).

Electrochemistry Studies

The electrochemical behaviors of fullerene C60 and other compounds dissolved in solutions with this compound were investigated by Adamiak et al. (2009, 2010). These studies revealed insights into anion-sensitive voltammetry and redox processes in contact with aqueous electrolytes (Adamiak, Shul, & Opallo, 2009), (Adamiak & Opallo, 2010).

Dielectric Switching

Research by Trzebiatowska et al. (2023) investigated the dielectric switching in tetrapropylammonium perchlorate, a compound similar to this compound. This study explored the phase transitions and potential applications in sensors or actuators (Trzebiatowska et al., 2023).

Environmental Impact Studies

While studies on the environmental impact of this compound specifically are limited, related research on perchlorates, in general, has been conducted, focusing on contamination and toxicity (Clark, 2000), (Urbansky, 2002).

Electrochemical Windows

Buzzeo et al. (2006) explored the electrochemical windows of solutions with ionic liquids, including this compound. This research contributes to understanding the stability and electrochemical properties of these compounds (Buzzeo, Hardacre, & Compton, 2006).

Conductivity Studies

Goga, Lebed, and Mchedlov-Petrossyan (2010) studied the conductivity and dissociation constants of tetrahexylammonium perchlorates in different solvents, providing insights into the electrochemical behavior of these compounds (Goga, Lebed, & Mchedlov-Petrossyan, 2010).

Influence on Catalysis

In the study of electrocatalysis, Kumeda et al. (2021) investigated how hydrophobic cations, including tetrahexylammonium, influence the oxygen reduction reaction, demonstrating its potential application in fuel cells and other electrochemical systems (Kumeda, Hoshi, & Nakamura, 2021).

Mécanisme D'action

C24H52ClNO4C_{24}H_{52}ClNO_{4}C24H52ClNO4

. This compound is used in various applications, including proteomics research . However, the specific mechanism of action of this compound is not well-documented in the literature. Here, we provide a general overview based on available information.Mode of Action

Perchlorate compounds are known to be strong oxidizing agents . They can react with various substrates, leading to changes in their chemical structure and function .

Biochemical Pathways

Perchlorate compounds are known to participate in various chemical reactions, including nucleophilic and electrophilic aromatic substitution reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For tetra-n-hexylammonium perchlorate, factors such as temperature, pH, and the presence of other chemicals could potentially influence its reactivity and stability .

Propriétés

IUPAC Name |

tetrahexylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.ClHO4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKPGXHGKSGOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8063545 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4656-81-9 | |

| Record name | Tetrahexylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

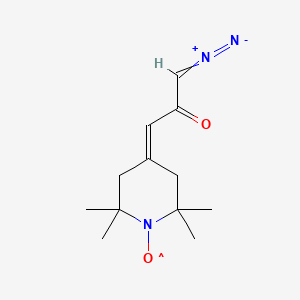

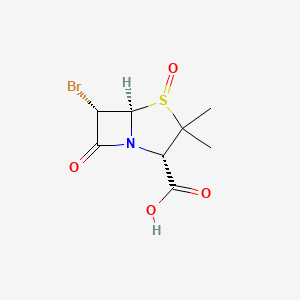

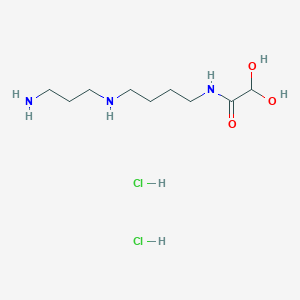

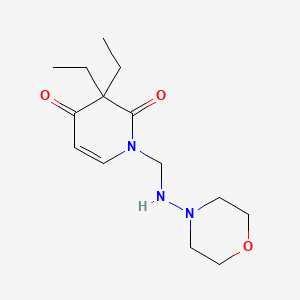

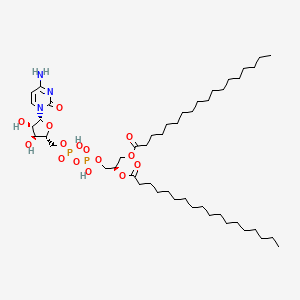

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of tetrahexylammonium perchlorate in electrochemical studies?

A1: this compound (THAP) often serves as a supporting electrolyte in electrochemical studies, particularly in non-aqueous solvents like dimethylformamide (DMF) [, , ]. Its bulky, hydrophobic cation allows for a wider potential window compared to smaller electrolytes, facilitating the study of redox reactions occurring at more extreme potentials [].

Q2: How does the cation size of tetraalkylammonium salts influence their behavior in pyridine?

A2: Research suggests that the electrostatic Gibbs free energy (ΔGel) of tetraalkylammonium ions in pyridine increases with the size of the cation (tetraethylammonium < tetrabutylammonium < tetrahexylammonium < tetradodecylammonium) []. This trend is attributed to variations in ion-solvent interactions, influenced by the cation size.

Q3: Can this compound be used in biphasic systems, and if so, how does it affect electrochemical processes?

A3: Yes, this compound can be employed in biphasic systems involving water and an immiscible organic solvent []. Notably, when used in a liquid thin layer system with benzonitrile (BN) and an aqueous phase, the perchlorate anion exhibits a common ion effect. This effect leads to suppression of the dissociated proton concentration within the BN layer when the aqueous phase contains perchloric acid [].

Q4: Are there any studies examining the thermal properties of this compound?

A4: Yes, adiabatic calorimetry studies on this compound reveal several phase transitions. The compound undergoes fusion at 379.18 K and exhibits three additional solid-solid transitions at lower temperatures (333.57 K, 355.91 K, and 367.51 K) []. These transitions are attributed to various molecular motions, including ionic melting, reorientation of perchlorate anions, and "melting" of the hexyl groups.

Q5: How does this compound compare to other electrolytes in terms of influencing electrochemical reactions at a liquid|liquid interface?

A5: Interestingly, replacing this compound with a room temperature ionic liquid (RTIL) in certain biphasic systems can alter the ion transfer mechanism during electrochemical reactions. While THAP promotes anion transfer, the presence of an RTIL instead favors cation transfer during the reduction of fullerene C60 [].

Q6: Has this compound been used in analytical applications?

A6: Yes, this compound has proven useful in developing an electrochemical method for simultaneously determining the antioxidants propyl gallate (PG) and tert-butylhydroquinone (TBHQ) in biodiesel []. This method, employing differential pulse voltammetry at a platinum ultramicroelectrode, offers a direct and cost-effective approach for quantifying these antioxidants in a non-aqueous medium.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.